ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate
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Overview
Description
Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazoles Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate typically involves the reaction of ethyl 3-methyl-4-isothiazolecarboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzoylamino derivatives.
Scientific Research Applications
Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the isothiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isothiazole ring is known to interact with biological macromolecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(benzoylamino)-3-methyl-4-isoxazolecarboxylate: Similar structure but with an oxygen atom instead of sulfur in the ring.
Ethyl 5-(benzoylamino)-3-methyl-4-thiazolecarboxylate: Similar structure but with a different arrangement of nitrogen and sulfur atoms in the ring.
Ethyl 5-(benzoylamino)-3-methyl-4-pyrazolecarboxylate: Similar structure but with a pyrazole ring instead of an isothiazole ring.
Uniqueness
Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. The combination of the benzoylamino group and the isothiazole ring enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-benzamido-3-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-14(18)11-9(2)16-20-13(11)15-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNFMCRTZNDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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